Cyclopropyl(3-nitrophenyl)methanone is an organic compound with the molecular formula and a CAS number of 5680-51-3. This compound appears as a light yellow solid and is notable for its applications in organic synthesis and material science. It is classified as an aromatic ketone due to the presence of both a cyclopropyl group and a nitrophenyl moiety, which contribute to its unique reactivity and properties .
Cyclopropyl(3-nitrophenyl)methanone is typically synthesized through the nitration of aromatic ketones. The synthesis often involves the reaction of cyclopropyl phenyl ketone with nitrating agents under controlled conditions to yield the desired product.
The industrial production of this compound may utilize large-scale nitration processes that require precise control over temperature and pressure to maximize yield and purity. Specialized equipment is often employed to manage reactive intermediates safely.
A common laboratory method for synthesizing cyclopropyl(3-nitrophenyl)methanone involves a one-pot reaction technique, which can enhance efficiency and reduce the number of steps needed in the synthesis .
Cyclopropyl(3-nitrophenyl)methanone features a cyclopropyl ring attached to a phenyl group that carries a nitro substituent at the meta position. The molecular structure can be represented as follows:
InChI=1S/C10H9NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2SPBSPZKRZGRRSE-UHFFFAOYSA-NThe molecular weight of cyclopropyl(3-nitrophenyl)methanone is approximately 191.18 g/mol. The compound's structure contributes to its reactivity, particularly in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group .
Cyclopropyl(3-nitrophenyl)methanone participates in various chemical reactions, including:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence the outcomes and yields of these transformations. For example, reducing agents such as lithium aluminum hydride may be employed for effective reduction processes.
The mechanism of action for cyclopropyl(3-nitrophenyl)methanone and its derivatives typically involves interactions with specific molecular targets within biological systems. In medicinal chemistry contexts, derivatives of this compound have shown potential in inhibiting enzymes or receptors crucial for pathogen survival, such as those involved in infections by Mycobacterium tuberculosis and Plasmodium falciparum .
Cyclopropyl(3-nitrophenyl)methanone is characterized by:
This compound exhibits notable chemical reactivity due to its functional groups:
Cyclopropyl(3-nitrophenyl)methanone has several applications in scientific research:
The synthesis of the cyclopropane ring in Cyclopropyl(3-nitrophenyl)methanone leverages stereoselective catalytic strategies. Modern methodologies prioritize enantioselective Michael Initiated Ring Closure (MIRC) reactions, where chiral catalysts control the ring formation geometry. Key catalytic systems include:
Table 1: Catalytic Systems for Cyclopropanation
| Catalyst Type | Reaction Scope | Yield (%) | ee (%) |
|---|---|---|---|
| Cu(I)-bisoxazoline | Diazo/alkene cycloaddition | 78–85 | 88–95 |
| Thiourea organocatalyst | MIRC with sulfur ylides | 70–82 | 90–97 |
| TBAB (PTC) | Resin-bound cyclization | 85–92 | N/A |
Functionalization of the 3-nitrophenyl moiety employs electrophilic aromatic substitution (EAS) and transition-metal-catalyzed coupling:
Sustainable synthesis routes focus on solvent reduction, energy efficiency, and atom economy:
Table 2: Solvent Performance in Green Ketone Synthesis
| Solvent System | Reaction | Yield (%) | E-factor |
|---|---|---|---|
| Solvent-free (ball-mill) | Cyclopropanation | 74 | 0.8 |
| H₂O/TBAB (PTC) | Nucleophilic substitution | 88 | 1.2 |
| Ethanol | Biocatalytic esterification | 60 | 3.5 |
Method selection hinges on target complexity, scalability, and purity requirements:
Table 3: Method Comparison for Cyclopropyl(3-nitrophenyl)methanone Synthesis
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Purity | >90% (HPLC) | 75–88% (HPLC) |
| Scale-up feasibility | Low (mg scale) | High (multi-gram) |
| Key reagents | Rink Amide resin, TBAB | DCC, DMAP |
| Cyclization time | 12 hours | 3–6 hours |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5